molecular formula C9H18O3 B14287145 Cyclohexane, 1,1,3-trimethoxy- CAS No. 114377-54-7

Cyclohexane, 1,1,3-trimethoxy-

Cat. No.: B14287145
CAS No.: 114377-54-7
M. Wt: 174.24 g/mol
InChI Key: VWGGBKLYHIBITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,3-Trimethoxycyclohexane is an organic compound with the molecular formula C9H18O3 It is a derivative of cyclohexane, where three methoxy groups are attached to the first and third carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3-Trimethoxycyclohexane can be synthesized through the methoxylation of cyclohexane derivatives. One common method involves the reaction of 1,3-cyclohexanedione with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield 1,1,3-trimethoxycyclohexane. The reaction typically requires refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 1,1,3-trimethoxycyclohexane may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure and high-temperature conditions can further enhance the efficiency of the methoxylation process.

Chemical Reactions Analysis

Types of Reactions: 1,1,3-Trimethoxycyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert 1,1,3-trimethoxycyclohexane to its corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

    Oxidation: Formation of 1,3-cyclohexanedione or 1,3-cyclohexanecarboxylic acid.

    Reduction: Formation of 1,1,3-trimethanolcyclohexane.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

1,1,3-Trimethoxycyclohexane has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,1,3-trimethoxycyclohexane involves its interaction with specific molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through its ability to modulate biochemical pathways, potentially leading to therapeutic outcomes.

Comparison with Similar Compounds

    1,1,3-Trimethylcyclohexane: Similar in structure but lacks the methoxy groups, resulting in different chemical properties and reactivity.

    1,1,3-Trimethoxybenzene: Contains a benzene ring instead of a cyclohexane ring, leading to distinct aromatic properties.

    1,1,3-Trimethoxypropane: A linear alkane with methoxy groups, differing in its physical and chemical behavior.

Uniqueness: 1,1,3-Trimethoxycyclohexane is unique due to the presence of three methoxy groups on a cyclohexane ring, which imparts specific steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

114377-54-7

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

1,1,3-trimethoxycyclohexane

InChI

InChI=1S/C9H18O3/c1-10-8-5-4-6-9(7-8,11-2)12-3/h8H,4-7H2,1-3H3

InChI Key

VWGGBKLYHIBITQ-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC(C1)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.